REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-])=O)=[C:6](Cl)[CH:5]=[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[F:18])[N:3]=1>CO.[Pd]>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[F:18])=[N:3][CH:2]=1
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Name
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2,4-dichloro-3 -nitro-6-(2-fluorophenyl)pyridine
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Quantity
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1.6 g
|
Type
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reactant
|
Smiles
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ClC1=NC(=CC(=C1[N+](=O)[O-])Cl)C1=C(C=CC=C1)F
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CO
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Name
|
|
Quantity
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100 mg
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Type
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catalyst
|
Smiles
|
[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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then filtered through celite
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Type
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CUSTOM
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Details
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The methanol was removed under reduced pressure
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Type
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EXTRACTION
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Details
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the residue was extracted with ethyl acetate from an aqueous solution saturated with potasssium carbonate
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Type
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WASH
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Details
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The extract was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
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Smiles
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NC=1C=CC(=NC1)C1=C(C=CC=C1)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |